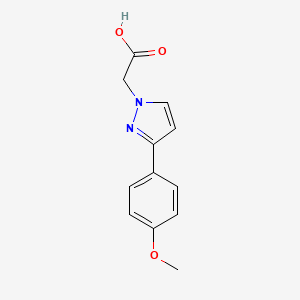

2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid

Overview

Description

2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid is a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between NSCLC and healthy controls . It has been used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .

Synthesis Analysis

The synthesis of this compound involves multicomponent reactions . For instance, a pale yellow powder was yielded at 74% (0.56 g, 1.5 mmol); R f = 0.6 (ethyl acetate/methanol volume ratio = 4:1); mp 291–293 °C .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving this compound include the preparation of methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 140 °C/3 mmHg (lit.) and a melting point of 84-86 °C (lit.) .Scientific Research Applications

Chemical Synthesis and Modification

2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid and its derivatives have been explored for their chemical synthesis applications. For instance, acylation reactions utilizing these compounds lead to the formation of new amides and 1-acylpyrazole when interacting with various amines and pyrazole. This demonstrates their versatility in chemical synthesis processes, facilitating the development of new compounds with potential applications in various fields (Arutjunyan et al., 2013).

Corrosion Inhibition

Pyrazoline derivatives, closely related to this compound, have shown significant potential in corrosion inhibition for mild steel in acidic environments. Experimental and computational studies have revealed that such compounds can enhance the corrosion resistance of steel, indicating their application in industrial corrosion prevention. These derivatives function by adsorbing onto the steel surface, offering physical and chemical protection against corrosive agents (Lgaz et al., 2020).

Antimicrobial and Antifungal Activities

Research into pyrazoline derivatives has extended into the biomedical field, where certain compounds have demonstrated antimicrobial and antifungal activities. This highlights the potential of this compound derivatives as a basis for developing new antimicrobial agents. Compounds with a methoxy group, in particular, have shown high antimicrobial activity, suggesting their utility in creating more effective treatments against bacterial and fungal infections (Kumar et al., 2012).

Agricultural Chemistry

In the agricultural sector, pyrazoline-based compounds have been synthesized and assessed for their fungicidal and insecticidal properties. By introducing specific pharmacophores into the pyrazoline scaffold, researchers have identified compounds with dual activity against both fungi and insects. This dual functionality indicates the potential of such compounds in developing new, more efficient agricultural chemicals to protect crops from pests and diseases (Zhao et al., 2008).

Mechanism of Action

Target of Action

It’s structurally related compound, 2-(4-methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepin-3(2h)-one, is known to act as acalcium channel antagonist . Calcium channel antagonists are clinically useful agents in treating hypertension, angina pectoris, and certain cardiac arrhythmias .

Mode of Action

Calcium channel antagonists selectively inhibit the influx of extracellular Ca2+ through L-type voltage-dependent calcium channels, subsequently inhibiting myocardial contraction and having vasodilator effects .

Biochemical Pathways

Based on its structural analog, it may be involved in the regulation of calcium signaling pathways .

Pharmacokinetics

It is known to be a plasma metabolite , suggesting that it is absorbed and distributed in the body, metabolized, and eventually excreted.

Result of Action

It is known to be a plasma metabolite that is highly sensitive and specific, and can be used as a bioindicator to differentiate non-small cell carcinoma patients from healthy controls .

Action Environment

Like most carboxylic acids, it may react with bases and active metals, and its solubility in water may affect its distribution and action in the body .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It’s structurally similar to 4-methoxyphenylacetic acid, which is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can vary significantly.

Cellular Effects

It’s structurally similar to 4-methoxyphenylacetic acid, which has been found to inhibit the germination of cress and lettuce seeds . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic Acid at different dosages in animal models have not been studied .

Properties

IUPAC Name |

2-[3-(4-methoxyphenyl)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)11-6-7-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGBMNMEZRJNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371586 | |

| Record name | 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959584-25-9 | |

| Record name | 3-(4-Methoxyphenyl)-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959584-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)oxy]-5-bromobenzaldehyde](/img/structure/B1620704.png)

![6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1620708.png)

![N-[1-(4-benzylpiperazin-1-yl)propan-2-yl]pyridin-2-amine](/img/structure/B1620710.png)

![{[Imino(2-mercaptoanilino)methyl]amino}methanimidamide hydrochloride](/img/structure/B1620711.png)

![2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile](/img/structure/B1620717.png)

![4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B1620718.png)

![1-[2-(2,4-dichlorophenoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1620720.png)